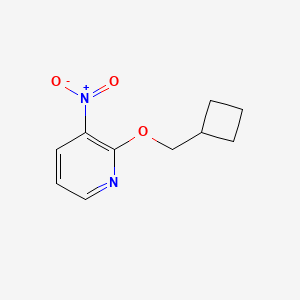
2-(Cyclobutylmethoxy)-3-nitropyridine
描述
2-(Cyclobutylmethoxy)-3-nitropyridine is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(Cyclobutylmethoxy)-3-nitropyridine is a synthetic compound with potential biological activities, particularly in medicinal chemistry. Its structure, featuring a nitro group and a cyclobutylmethoxy substituent, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14N2O2
- CAS Number : 1049729-98-7
The presence of the nitro group (–NO₂) is significant for its biological activity, as it can participate in redox reactions and influence the compound's reactivity with biomolecules.
The biological activity of this compound is primarily attributed to the nitro group, which can undergo reduction within biological systems. This reduction can lead to the generation of reactive intermediates that interact with cellular macromolecules, potentially resulting in:
- Antimicrobial Activity : Nitro compounds are known for their ability to induce oxidative stress in microorganisms, leading to cell death. This mechanism is particularly relevant for pathogens such as Helicobacter pylori and Mycobacterium tuberculosis .
- Antineoplastic Effects : The compound may exhibit cytotoxic properties against cancer cells through similar mechanisms involving redox reactions that disrupt cellular functions .
Biological Activity Overview
Research has shown that nitro-substituted pyridines often possess a range of biological activities. The following table summarizes some of the key activities associated with this compound and related compounds:
Case Studies
-
Antimicrobial Activity :
A study examined the antimicrobial efficacy of various nitro-substituted compounds, including derivatives of pyridine. Results indicated that compounds with a nitro group exhibited significant activity against both Gram-positive and Gram-negative bacteria, supporting the potential use of this compound in treating bacterial infections . -
Cytotoxicity Against Cancer Cells :
Research focused on the cytotoxic effects of nitropyridines revealed that several derivatives induced apoptosis in cancer cell lines through oxidative stress mechanisms. This suggests that this compound may also have similar anticancer properties, warranting further investigation into its therapeutic potential .
科学研究应用
Medicinal Chemistry
2-(Cyclobutylmethoxy)-3-nitropyridine has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways.
- Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties by inhibiting specific cancer cell lines. It may interfere with signaling pathways involved in cell proliferation and survival.
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against various bacterial strains, making it a candidate for antibiotic development.
Neuroscience
The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Its mechanism may involve modulation of neurotransmitter systems or neuroprotective effects.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits growth in specific cancer cell lines | |
| Antimicrobial | Effective against various bacterial strains | |
| Neuroprotective | Potential effects on neurotransmitter systems | Ongoing research |
Case Study 1: Anticancer Efficacy
A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) models. The compound was found to induce apoptosis and cell cycle arrest, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
In vitro testing showed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its effectiveness compared to existing antibiotics.
属性
IUPAC Name |
2-(cyclobutylmethoxy)-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-12(14)9-5-2-6-11-10(9)15-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGBFASYAQYMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















